tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate: is a complex organic compound that features a trifluoroacetamido group, a triazole ring, and a pyrrolidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a trifluoroacetamido methyl triazole under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein-ligand binding dynamics .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups .
Mechanism of Action
The mechanism of action of tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate: This compound shares the trifluoroacetamido group and tert-butyl ester but differs in the core structure, featuring a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl ester group but includes an indole ring and an alkyne moiety.
Uniqueness: The uniqueness of tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate lies in its combination of a trifluoroacetamido group, a triazole ring, and a pyrrolidine carboxylate moiety. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C14H20F3N5O3 |
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Molecular Weight |
363.34 g/mol |
IUPAC Name |
tert-butyl 2-[5-[[(2,2,2-trifluoroacetyl)amino]methyl]-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20F3N5O3/c1-13(2,3)25-12(24)22-6-4-5-8(22)10-19-9(20-21-10)7-18-11(23)14(15,16)17/h8H,4-7H2,1-3H3,(H,18,23)(H,19,20,21) |
InChI Key |
SORJZVCWODNLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NNC(=N2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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